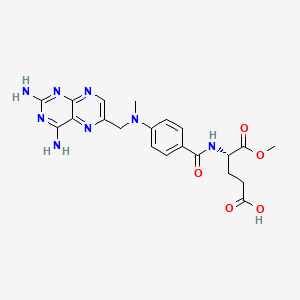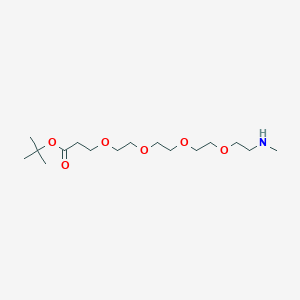![molecular formula C19H19NO5 B609060 2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid CAS No. 1611470-23-5](/img/structure/B609060.png)
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid is a derivative of indole-3-acetic acid, a plant hormone. It is known for its dual inhibitory effects on tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta 1 (TGF-β1). This compound has shown promising results in various scientific research applications, particularly in the fields of medicine and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid is synthesized through a series of chemical reactions involving indole-3-acetic acid as the starting materialThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors, automated control systems, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often used in further scientific research and development .
Wissenschaftliche Forschungsanwendungen
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes, including mitochondrial function and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, fibrosis, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid exerts its effects by inhibiting the phosphorylation of IκB kinase and Smad3, which are key molecules in the TNF-α and TGF-β1 signaling pathways, respectively. By blocking these pathways, this compound reduces inflammation and fibrosis, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitochonic Acid 5: Another derivative of indole-3-acetic acid, known for its protective effects on mitochondrial function.
Indole-3-Acetic Acid: The parent compound, a plant hormone with various biological activities
Uniqueness
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid is unique due to its dual inhibitory effects on TNF-α and TGF-β1, making it a potent therapeutic agent for conditions involving inflammation and fibrosis. Its ability to modulate multiple signaling pathways sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1611470-23-5 |
|---|---|
Molekularformel |
C19H19NO5 |
Molekulargewicht |
341.36 |
IUPAC-Name |
2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C19H19NO5/c1-23-15-5-12(6-16(8-15)24-2)11-25-14-3-4-18-17(9-14)13(10-20-18)7-19(21)22/h3-6,8-10,20H,7,11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
MZSYAASXDPWPAL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)COC2=CC3=C(C=C2)NC=C3CC(=O)O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Mitochonic Acid 35; Mitochonic Acid-35; MA-35; MA 35; MA35; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















